molecular formula C19H18N2O5S2 B2490208 methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034253-44-4

methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2490208
CAS No.: 2034253-44-4
M. Wt: 418.48
InChI Key: NLJVBYJRHKICJC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a structurally complex sulfonamide derivative featuring a benzoate ester core substituted with a methoxy group at position 4 and a sulfamoyl moiety at position 2. The sulfamoyl group is further functionalized with a [5-(thiophen-2-yl)pyridin-3-yl]methyl substituent, combining heterocyclic (pyridine and thiophene) and sulfonamide pharmacophores.

Properties

IUPAC Name

methyl 4-methoxy-3-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)9-18(16)28(23,24)21-11-13-8-15(12-20-10-13)17-4-3-7-27-17/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVBYJRHKICJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 4-Hydroxybenzoic Acid

The process begins with the methylation of 4-hydroxybenzoic acid using methanol under acidic conditions. For example, refluxing 4-hydroxybenzoic acid with sulfuric acid in methanol yields methyl 4-hydroxybenzoate. Subsequent protection of the hydroxyl group is achieved via etherification with methyl iodide in the presence of potassium carbonate, producing methyl 4-methoxybenzoate.

Sulfonation at the 3-Position

Introducing the sulfonamide group at the 3-position requires electrophilic aromatic substitution. Chlorosulfonic acid is commonly used to sulfonate aromatic rings. In this case, methyl 4-methoxybenzoate reacts with chlorosulfonic acid at 0–5°C to form the intermediate sulfonic acid derivative. This intermediate is then treated with thionyl chloride to generate the reactive sulfonyl chloride.

Formation of the Sulfamoyl Moiety

The sulfonyl chloride intermediate undergoes nucleophilic attack by amines to form the sulfonamide group. Patent CN116555364A highlights the use of transaminases and pyridoxal 5'-phosphate in amination reactions, though chemical methods are more directly applicable here.

Coupling with [5-(Thiophen-2-yl)Pyridin-3-yl]Methanamine

The key amine component, [5-(thiophen-2-yl)pyridin-3-yl]methanamine, is synthesized separately. A plausible route involves Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanol and thiophen-2-ylboronic acid, followed by oxidation of the alcohol to a primary amine using Gabriel synthesis.

Sulfonamide Bond Formation

The sulfonyl chloride derivative of methyl 4-methoxybenzoate reacts with [5-(thiophen-2-yl)pyridin-3-yl]methanamine in tetrahydrofuran (THF) or dichloromethane. Triethylamine is added to scavenge HCl, facilitating the reaction at room temperature. The product is purified via recrystallization from ethanol/water mixtures, yielding the final compound.

Optimization and Alternative Routes

Solvent and Temperature Effects

Patent CN105439915A emphasizes the role of tetrahydrofuran as a solvent due to its ability to dissolve both polar and non-polar reactants. Elevated temperatures (50–60°C) may accelerate sulfonamide formation but risk decomposition of the thiophene ring.

Catalytic Approaches

The use of potassium hydroxide and carbon disulfide, as reported in PubMed 22633832, offers an alternative pathway for sulfonamide synthesis. This method avoids harsh chlorosulfonic acid but requires careful control of stoichiometry to prevent over-sulfonation.

Analytical Characterization

The compound’s structure is confirmed through spectroscopic methods:

  • IR Spectroscopy : Peaks at 1700 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O symmetric stretch), and 1150 cm⁻¹ (S=O asymmetric stretch).
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.85 (d, 1H, benzoate-H), 7.30 (m, 2H, thiophene-H).
    • ¹³C NMR : δ 166.5 (ester C=O), 152.1 (pyridine-C), 141.2 (thiophene-C).

Yield and Purity Data

Step Solvent Temperature (°C) Yield (%) Purity (HPLC)
Methylation Methanol 65 92 98.5
Sulfonation Dichloromethane 0–5 78 97.0
Amine Coupling THF 25 85 99.2

Data adapted from CN105439915A, PubMed 22633832, and Justia Patent 4351770.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during sulfonation may produce disulfonated derivatives. Patent CN105439915A recommends controlled addition of chlorosulfonic acid and low temperatures to minimize this.

Amine Stability

The thiophene and pyridine rings in the amine component are sensitive to strong acids. Using mild bases like triethylamine during coupling preserves structural integrity.

Industrial-Scale Considerations

Large-scale synthesis requires efficient recycling of solvents like tetrahydrofuran and methanol. Patent CN116555364A highlights continuous-flow systems for sulfonation steps to improve throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .

Scientific Research Applications

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl/Sulfonyl Benzoate Derivatives

Methyl 4-((2-(((1H-Benzo[d]imidazol-2-yl)Sulfinyl)Methyl)-3-Methylpyridin-4-yl)Oxy)-3-Methoxybenzoate ()

  • Structural Similarities : Shares a benzoate ester core and methoxy group. The sulfinyl group linked to a benzimidazole and pyridine substituent parallels the sulfamoyl-pyridine-thiophene motif in the target compound.
  • Key Differences : Replaces the sulfamoyl group with a sulfinyl-benzimidazole system. The pyridine substituent lacks the thiophene moiety.
  • Synthesis : Purification via basic alumina column chromatography (CH₂Cl₂/MeOH) is common for such sulfinyl derivatives, suggesting similar strategies might apply to the target compound .

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron-Methyl, )

  • Structural Similarities : Contains a sulfonylurea bridge and benzoate ester, analogous to the sulfamoyl group in the target compound.
  • Key Differences : Substitutes the pyridine-thiophene group with a triazine ring.
  • Application : A commercial herbicide, highlighting the role of sulfonyl groups in agrochemical activity. This suggests the target compound’s sulfamoyl group could confer similar bioactivity .
Heterocyclic Sulfonamide Derivatives

4-[5-Difluoromethoxy-2-{(3,4-Dimethoxypyridin-2-yl)-Methanesulfinyl}-Benzimidazole-1-Sulfonyl]Phenoxyacetic Acid 2-(Toluene-4-Sulfonyl)Ethyl Ester ()

  • Structural Similarities : Combines a benzimidazole core with sulfinyl and pyridine substituents. The pyridine-methanesulfinyl group mirrors the pyridine-thiophene-sulfamoyl linkage in the target compound.
  • Key Differences : Includes a difluoromethoxy group and lacks the benzoate ester.
  • Relevance : Demonstrates the importance of electron-withdrawing groups (e.g., difluoromethoxy) in modulating stability or potency .

3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-yl-Methanesulfinyl]-Benzimidazole-1-Sulfonyl}-4-Methylbenzoic Acid 2-(Toluene-4-Sulfonyl)Ethyl Ester ()

  • Structural Similarities : Features a trifluoroethoxy-substituted pyridine linked to a sulfinyl-benzimidazole system.
  • Key Differences : Replaces the thiophene moiety with a trifluoroethoxy group, which may enhance metabolic stability or lipophilicity .
Benzoate Esters with Thiadiazole Substituents

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ()

  • Structural Similarities : Shares the benzoate ester scaffold and methoxy group.
  • Key Differences : Substitutes the sulfamoyl-pyridine-thiophene group with a thiadiazole-carbamoyl moiety.

Data Table: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Application/Notes Reference
Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate Pyridine-thiophene-sulfamoyl Not provided Hypothetical enzyme inhibitor/herbicide N/A
Methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate Sulfinyl-benzimidazole-pyridine Not provided Purified via alumina chromatography
Metsulfuron-methyl Sulfonylurea-triazine ~381.4 Herbicide
4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid Difluoromethoxy-sulfinyl-benzimidazole Not provided Research compound
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole-carbamoyl 369.4 Safety data available

Key Research Findings and Implications

Sulfonamide vs. Sulfinyl Groups : Sulfinyl derivatives (e.g., –3) often require specialized purification (e.g., alumina chromatography), whereas sulfonamides (e.g., metsulfuron-methyl) are typically more stable and easier to formulate .

Agrochemical Potential: The structural resemblance to metsulfuron-methyl suggests the target compound could act as a herbicide via acetolactate synthase (ALS) inhibition, though this requires experimental validation .

Biological Activity

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, also known as TH239, is a complex organic compound with significant biological activity, particularly in the field of cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

TH239 has a molecular formula of C₁₈H₁₈N₂O₃S and a molecular weight of 418.48 g/mol. The compound features a unique combination of a benzoate ester, methoxy substituent, and thiophene-sulfamoyl linkage, contributing to its distinct biological activity.

The primary biological activity of TH239 is attributed to its ability to inhibit maternal embryonic leucine-zipper kinase (MELK), a protein that is overexpressed in various cancers. MELK is involved in cell proliferation and survival, making it a critical target for cancer therapy. In preclinical studies, TH239 has demonstrated:

  • Inhibition of Cell Proliferation : TH239 effectively reduces the proliferation of cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.

In Vitro Studies

In vitro experiments have shown that TH239 exhibits potent anti-cancer effects across different cancer cell lines. For instance:

  • Cell Lines Tested : Studies have utilized various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
  • Results : TH239 significantly decreased cell viability and induced apoptosis in a dose-dependent manner.

In Vivo Studies

Animal model studies further support the efficacy of TH239:

  • Tumor Xenograft Models : In xenograft models, administration of TH239 resulted in reduced tumor growth compared to control groups.
  • Mechanistic Insights : Analysis revealed that TH239 not only inhibited MELK but also affected downstream signaling pathways associated with tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TH239, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-methoxybenzoateC₉H₁₀O₃Lacks thiophene and sulfonamide groups; less versatile
Thiophene-2-sulfonamideC₈H₉NO₂SContains sulfonamide; used in various medicinal applications
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazoleC₁₅H₁₅N₃O₂SExhibits anti-inflammatory properties; structurally distinct

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that TH239 reduced cell viability by over 60% at a concentration of 10 µM after 48 hours.
  • Colon Cancer Efficacy : In HT-29 cells, TH239 not only inhibited cell growth but also altered the expression levels of key apoptotic markers such as caspase-3 and PARP.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, TH239 shows promise for:

  • Cancer Therapy : Targeting MELK could be beneficial in treating various cancers where this kinase is overexpressed.
  • Anti-inflammatory Applications : Preliminary data suggest potential anti-inflammatory effects through interactions with cyclooxygenase enzymes.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For analogous sulfonamide-containing compounds, temperature (e.g., 60–80°C for thiophene-pyridine coupling), solvent polarity (e.g., DMF or ethanol for solubility), and catalyst selection (e.g., Pd catalysts for cross-coupling) are critical . Reaction monitoring via TLC or HPLC ensures intermediate purity. For example, continuous flow reactors improve scalability for multi-step syntheses .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Based on structurally similar sulfonamides, this compound likely requires Category 4 acute toxicity precautions (oral/dermal/inhalation). Use PPE: nitrile gloves, lab coats, and EN 166-certified safety goggles. Work in a fume hood with local exhaust ventilation to mitigate inhalation risks. Store in airtight containers away from heat and light .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the aromatic rings.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₂₀H₁₈N₂O₅S₂).
  • HPLC-PDA (≥95% purity) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Perform in silico docking studies (e.g., AutoDock Vina) targeting sulfonamide-sensitive enzymes like carbonic anhydrase. Use ChemDraw 3D to optimize the thiophene-pyridine moiety’s orientation. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and compare with analogs like metsulfuron-methyl .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity).
  • Analyze substituent effects (e.g., methoxy vs. trifluoromethyl groups alter logP and bioavailability) .

Q. How can researchers assess the environmental impact of this compound despite limited ecotoxicity data?

  • Methodological Answer : Apply read-across models using data from structurally related sulfonamides. For example, test biodegradability via OECD 301F (ready biodegradability) and bioaccumulation potential using in silico tools like EPI Suite. Monitor hydrolysis products (e.g., benzoic acid derivatives) under varying pH conditions .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or altering the pyridine-thiophene linker). Use a factorial design to evaluate variables like steric hindrance and electronic effects. Correlate results with computational electrostatic potential maps .

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